molecular formula C18H19N3O4 B14773210 Lenalidomide-PEG1-propargyl

Lenalidomide-PEG1-propargyl

Cat. No.: B14773210
M. Wt: 341.4 g/mol
InChI Key: UPOUEJFZDCLRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG1-propargyl undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group in lenalidomide can be reduced to an amine.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Iron powder and ammonium chloride are typical reducing agents.

    Substitution: Nucleophiles such as azides or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Azide or thiol-substituted derivatives.

Comparison with Similar Compounds

Lenalidomide-PEG1-propargyl is unique due to its combination of lenalidomide’s therapeutic properties with the enhanced solubility and stability provided by PEG and the reactive propargyl group. Similar compounds include:

This compound stands out due to its potential for bioconjugation and targeted drug delivery, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23)

InChI Key

UPOUEJFZDCLRDN-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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